molecular formula C14H17N3O2 B10951135 N-(2-ethoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(2-ethoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10951135
M. Wt: 259.30 g/mol
InChI Key: FONXWFIMODARBH-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Ethoxybenzyl substitution: The final step involves the alkylation of the pyrazole carboxamide with 2-ethoxybenzyl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group may enhance the compound’s ability to cross cell membranes, while the pyrazole ring can interact with active sites of enzymes or binding sites of receptors, modulating their activity.

Comparison with Similar Compounds

  • N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(2-bromobenzyl)-1-methyl-1H-pyrazole-3-carboxamide

Comparison: N-(2-ethoxybenzyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its pharmacokinetic properties. Compared to its methoxy, chloro, and bromo analogs, the ethoxy derivative may exhibit different biological activity and stability profiles.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-3-19-13-7-5-4-6-11(13)10-15-14(18)12-8-9-17(2)16-12/h4-9H,3,10H2,1-2H3,(H,15,18)

InChI Key

FONXWFIMODARBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=NN(C=C2)C

Origin of Product

United States

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